molecular formula C12H10O4 B082703 2-Ethyl-5,8-dihydroxynaphthalene-1,4-dione CAS No. 15012-53-0

2-Ethyl-5,8-dihydroxynaphthalene-1,4-dione

Cat. No. B082703
CAS RN: 15012-53-0
M. Wt: 218.2 g/mol
InChI Key: FBDSXHWBGHODGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-5,8-dihydroxynaphthalene-1,4-dione, commonly known as juglone, is a natural compound found in the bark, leaves, and fruits of the black walnut tree. Juglone has been widely studied for its potential applications in various fields of science, including medicine, agriculture, and environmental science. In

Mechanism Of Action

The mechanism of action of juglone is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the inhibition of various enzymes. Juglone has been shown to induce apoptosis in cancer cells through the generation of ROS, which can cause oxidative damage to cellular components such as DNA, lipids, and proteins. Juglone has also been shown to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Juglone has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress, which can lead to cellular damage and death. Juglone has also been shown to inhibit the activity of several enzymes involved in cellular metabolism, including ATP synthase, which is involved in the production of ATP. Juglone has been shown to induce DNA damage and inhibit DNA repair, which can lead to mutations and cancer.

Advantages And Limitations For Lab Experiments

Juglone has several advantages and limitations for lab experiments. Its high solubility in organic solvents makes it easy to use in various assays. Its strong oxidizing properties make it useful for the detection of ROS and other oxidants. However, juglone can be toxic to cells at high concentrations, which can limit its use in certain assays. Juglone can also be unstable in aqueous solutions, which can affect its activity.

Future Directions

There are several future directions for juglone research. One area of interest is the development of juglone-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the development of juglone-based herbicides and insecticides for use in agriculture. Juglone's potential use in water treatment is also an area of interest for future research. Finally, the mechanism of action of juglone needs to be further elucidated to fully understand its potential applications in various fields of science.

Synthesis Methods

Juglone can be synthesized using various methods, including the oxidation of 2-methylnaphthalene and the oxidation of juglansin, a natural precursor of juglone found in the black walnut tree. The most commonly used method for juglone synthesis is the oxidation of 5-hydroxy-1,4-naphthoquinone using potassium permanganate or other oxidizing agents. The yield of juglone from this method is usually high, and the purity can be improved through recrystallization.

Scientific Research Applications

Juglone has been extensively studied for its potential applications in various fields of science. In medicine, juglone has been shown to possess anti-inflammatory, anticancer, and antimicrobial properties. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Juglone has also been shown to inhibit the activity of several inflammatory enzymes, including cyclooxygenase and lipoxygenase, which are involved in the development of inflammatory diseases such as arthritis.
In agriculture, juglone has been used as a natural herbicide due to its allelopathic properties. It has been shown to inhibit the growth of various plant species, including weeds, and can be used to control weed growth in crops. Juglone has also been shown to possess insecticidal properties and can be used to control insect pests in crops.
In environmental science, juglone has been studied for its potential use in water treatment. It has been shown to possess strong oxidizing properties and can be used to remove organic pollutants from water.

properties

CAS RN

15012-53-0

Product Name

2-Ethyl-5,8-dihydroxynaphthalene-1,4-dione

Molecular Formula

C12H10O4

Molecular Weight

218.2 g/mol

IUPAC Name

2-ethyl-5,8-dihydroxynaphthalene-1,4-dione

InChI

InChI=1S/C12H10O4/c1-2-6-5-9(15)10-7(13)3-4-8(14)11(10)12(6)16/h3-5,13-14H,2H2,1H3

InChI Key

FBDSXHWBGHODGZ-UHFFFAOYSA-N

SMILES

CCC1=CC(=O)C2=C(C=CC(=C2C1=O)O)O

Canonical SMILES

CCC1=CC(=O)C2=C(C=CC(=C2C1=O)O)O

synonyms

2-Ethyl-5,8-dihydroxy-1,4-naphthoquinone

Origin of Product

United States

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